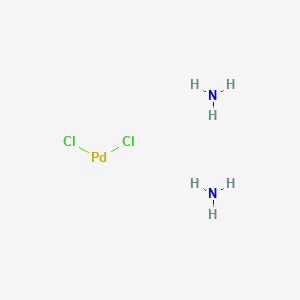

Diamminedichloropalladium

Description

Historical Trajectory of Palladium(II) Ammine Complexes in Inorganic Chemistry

The study of metal ammine complexes was pivotal in the development of modern coordination chemistry. wikipedia.org Alfred Werner's groundbreaking work on cobalt ammine complexes in the late 19th and early 20th centuries laid the theoretical foundation for understanding the structure and bonding in these compounds. wikipedia.orgcore.ac.uk Following this, the investigation of ammine complexes of other transition metals, including the platinum group metals, gained momentum. wikipedia.orgipa-news.de

Palladium(II) ammine complexes, due to their similarities with platinum(II) analogues, became subjects of interest. scispace.comresearchgate.net Early research focused on their synthesis, isolation, and the determination of their fundamental chemical properties. The insolubility of diamminedichloropalladium(II) in certain media was utilized in some refinery circuits for the purification of palladium. ipa-news.de The development of various spectroscopic and analytical techniques over the years has allowed for a more detailed characterization of these complexes, solidifying their place in the annals of inorganic chemistry. mdpi.comrsc.org

Foundational Role of This compound (B82320) as a Model Coordination Compound

This compound has established itself as a foundational model compound in coordination chemistry for several key reasons. Its square planar geometry is a classic example taught in introductory inorganic chemistry, providing a clear illustration of isomerism (cis and trans). ontosight.aiontosight.ai This structural simplicity allows for straightforward analysis and interpretation of experimental data.

The compound serves as an excellent model for studying various fundamental reactions in coordination chemistry, particularly ligand exchange reactions. youtube.comnih.gov The lability of the palladium(II) center, compared to its platinum(II) counterpart, makes these reactions occur at convenient rates for kinetic studies. scispace.comresearchgate.net Researchers can systematically replace the ammine or chloride ligands with other molecules to synthesize new palladium complexes and to study the factors that influence reaction rates and mechanisms. rsc.org

Furthermore, the distinct properties of the cis and trans isomers of this compound provide a valuable platform for investigating structure-activity relationships. researchgate.net For instance, their differing reactivity and interaction with biomolecules have been a subject of interest, drawing parallels to the well-known anticancer drug cisplatin, cis-diamminedichloroplatinum(II). ipa-news.demdpi.com

Below is a table summarizing some key properties of the cis and trans isomers of this compound.

| Property | cis-Diamminedichloropalladium(II) | trans-Diamminedichloropalladium(II) |

| CAS Number | 13782-33-7 | 13782-33-7 |

| Molecular Formula | Pd(NH₃)₂Cl₂ | Pd(NH₃)₂Cl₂ |

| Molecular Weight | 211.39 g/mol | 211.39 g/mol |

| Appearance | Yellow powder | Yellow powder |

| Geometry | Square planar | Square planar |

| Coordination | Two ammonia (B1221849) and two chloride ligands on the same side of the coordination plane. ontosight.ai | Two ammonia and two chloride ligands on opposite sides of the central palladium atom. ontosight.ai |

Current Research Frontiers and Methodological Diversification for this compound Investigations

Contemporary research on this compound continues to expand into new and exciting areas, driven by advancements in analytical techniques and a growing interest in the applications of palladium complexes.

Catalysis: Palladium complexes are renowned for their catalytic activity in a wide range of organic transformations, including crucial cross-coupling reactions like the Suzuki and Heck reactions. chemimpex.com While other palladium complexes are often employed, studies involving this compound as a precursor or a model catalyst contribute to a deeper understanding of the catalytic cycles. chemimpex.com The development of N-heterocyclic carbene-palladium(II) amine complexes, for example, has shown promise in Buchwald-Hartwig amination reactions. researchgate.net

Materials Science: this compound and its derivatives are being explored in the fabrication of advanced materials. ontosight.aichemimpex.com This includes their use in creating conductive polymers and nanomaterials, which have potential applications in electronics and energy storage. chemimpex.com The synthesis of palladium nanoparticles from bis(amine)palladium(II) carboxylate complexes, which can be derived from this compound, is an active area of investigation. rsc.org

Methodological Advancements: The investigation of this compound has benefited significantly from the diversification of analytical and computational methods. Advanced spectroscopic techniques, such as high-resolution mass spectrometry and multi-nuclear NMR spectroscopy, provide detailed insights into the structure and dynamics of these complexes in solution. mdpi.comacs.org X-ray crystallography remains a vital tool for determining the precise solid-state structures of this compound and its derivatives. researchgate.netacs.org Furthermore, computational methods like Density Functional Theory (DFT) are increasingly used to model the electronic structure, vibrational spectra, and reactivity of these complexes, complementing experimental findings. scispace.comresearchgate.net

The ongoing research into this compound underscores its enduring importance as a model system and a versatile building block in the continuous evolution of coordination chemistry and its applications.

Structure

2D Structure

Properties

CAS No. |

14323-43-4 |

|---|---|

Molecular Formula |

Cl2H6N2Pd |

Molecular Weight |

211.38 g/mol |

IUPAC Name |

azane;dichloropalladium |

InChI |

InChI=1S/2ClH.2H3N.Pd/h2*1H;2*1H3;/q;;;;+2/p-2 |

InChI Key |

WIEZTXFTOIBIOC-UHFFFAOYSA-L |

SMILES |

N.N.Cl[Pd]Cl |

Canonical SMILES |

N.N.Cl[Pd]Cl |

Other CAS No. |

14323-43-4 15684-18-1 |

physical_description |

DryPowder, WetSolid |

Pictograms |

Acute Toxic; Irritant |

Related CAS |

13782-33-7 15684-18-1 |

Synonyms |

chloropalladosamine |

Origin of Product |

United States |

Synthetic Methodologies and Advanced Preparative Chemistry of Diamminedichloropalladium

Established Synthetic Routes for cis-Diamminedichloropalladium(II)

The synthesis of the cis isomer, while less common than its trans counterpart, can be achieved through specific precursor chemistry that directs the stereochemical outcome.

A notable route to cis-diamminedichloropalladium(II) involves the use of an oxalate (B1200264) intermediate. A key method involves a two-step process starting from palladium(II) chloride and ammonium (B1175870) oxalate to first generate cis-diammineoxalatopalladium(II) google.com. This intermediate is then converted to the final cis-diamminedichloropalladium(II) product.

The initial step involves the reaction of palladium(II) chloride with ammonium oxalate in water. The mixture is heated, causing the palladium(II) chloride to dissolve and a pale yellow precipitate of cis-diammineoxalatopalladium(II) to form google.com. This reaction proceeds with high yield, typically exceeding 95% google.com.

Table 1: Example Reaction Parameters for cis-Diammineoxalatopalladium(II) Synthesis google.com

| Parameter | Value |

| Palladium(II) Chloride (mmol) | 11.3 |

| (NH₄)₂C₂O₄·H₂O (mmol) | 22.5 |

| Solvent | Water |

| Temperature | 50-60°C |

| Reaction Time | 1 hour |

| Yield | 96.3% |

Synthesis of trans-Diamminedichloropalladium(II)

The trans isomer is generally the more thermodynamically stable form and is synthesized through several established methods . Conventional synthesis often starts with the generation of tetrachloropalladic acid, followed by reactions with ammonia (B1221849) and hydrochloric acid google.com.

A more direct, one-step method has been developed that provides high yields and purity. This process involves dissolving sodium tetrachloropalladate in anhydrous ethanol (B145695) and introducing high-purity ammonia gas directly into the solution google.com. This method can achieve yields greater than 99.5% and a purity of 99.9% or higher . The reaction is governed by the trans effect, which kinetically favors the formation of the trans isomer during the substitution sequence from the [PdCl₄]²⁻ precursor .

Table 2: Optimized Parameters for One-Step trans-Diamminedichloropalladium(II) Synthesis google.com

| Parameter | Optimized Condition |

| Precursor | Sodium tetrachloropalladate |

| Solvent | Anhydrous Ethanol |

| Reactant | High-purity ammonia gas (>99.99%) |

| Ammonia Flow Rate | 0.5 - 5 mL/min |

| Molar Ratio (Ammonia:Palladium) | 2 - 2.005 : 1 |

| Reaction Enhancement | Ultrasonication |

Precursor Chemistry and Palladium(II) Feedstock in Diamminedichloropalladium (B82320) Production

The industrial production of this compound typically begins with elemental palladium metal, which must be converted into a soluble form suitable for subsequent reactions.

The primary method for bringing palladium metal into solution is through dissolution in aqua regia, a mixture of concentrated nitric acid and hydrochloric acid google.comgoogle.comgoogle.comquora.com. Aqua regia is a powerful oxidizing agent capable of dissolving noble metals like palladium quora.comresearchgate.net. This process converts the palladium metal into chloropalladic acid (H₂PdCl₄), a soluble palladium(II) precursor google.comgoogle.com. This solution serves as the starting point for the synthesis of various palladium compounds, including the isomers of this compound google.com.

In large-scale and purification-focused syntheses, intermediate palladium species are often isolated to remove impurities before precipitating the final product. A common industrial purification strategy involves several distinct steps google.com:

Dissolution of palladium-containing material in aqua regia to form chloropalladic acid.

Addition of ammonia to the acidic solution. This step forms a soluble palladium tetraammine chloride ([Pd(NH₃)₄]Cl₂) solution while causing many base metal impurities to precipitate as insoluble hydroxides google.com.

Filtration to remove the precipitated impurities, leaving a purified solution of palladium tetraammine chloride.

Acidification of the filtrate with hydrochloric acid to a pH of 1-2. This final step causes the desired this compound to precipitate out of the solution as a solid, which can then be collected by filtration google.com. This yellow precipitate is specifically referred to as palladium diammine chloride in the context of this industrial process google.com.

Control of Isomeric Purity in this compound Synthesis

Achieving high isomeric purity is critical, as the chemical properties and reactivity of the cis and trans isomers differ. Control over the stereochemical outcome is managed through several key strategies.

One primary method is kinetic control , which relies on the trans effect. During the substitution of chloride ligands in [PdCl₄]²⁻ with ammonia, the reaction kinetics favor the formation of the trans isomer .

Another powerful strategy is thermodynamic control . The trans isomer of diamminepalladium(II) complexes is generally more thermodynamically stable than the cis isomer, largely due to reduced steric hindrance between the ligands . If a synthesis yields a mixture of isomers or the less stable cis form, heating the compound can induce a solid-state isomerization to the more stable trans configuration. This provides a reliable pathway to obtaining the pure trans isomer .

The choice of precursor and reaction conditions also dictates the stereochemical outcome. As seen in the synthesis from oxalate precursors, specific pathways can be designed to favor the formation of the cis isomer. The isomeric purity of the final product is definitively confirmed using analytical techniques such as X-ray crystallography and NMR spectroscopy .

Structural Elucidation and Conformational Analysis of Diamminedichloropalladium Complexes

Spectroscopic Characterization Techniques for Diamminedichloropalladium (B82320) Isomers

Spectroscopic methods are indispensable for distinguishing between the cis and trans isomers of this compound in addition to characterizing their molecular structures.

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a powerful tool for identifying molecular building blocks and characterizing chemical bonds. cardiff.ac.uk The vibrational modes of a molecule provide a unique fingerprint, which is sensitive to its geometry. youtube.com For this compound, the distinction between the cis and trans isomers is readily achievable due to their different molecular symmetries.

A detailed vibrational analysis has been performed on cis-diamminedichloropalladium(II) (cDDPd). nih.govresearchgate.net The room-temperature FT-Raman spectrum reveals distinct bands corresponding to specific molecular vibrations. researchgate.net Theoretical calculations, often using Density Functional Theory (DFT), are employed to aid in the assignment of these experimental bands to specific atomic motions. nih.govresearchgate.net

A complete assignment of the vibrational spectra for cDDPd has been achieved through a combination of experimental data and theoretical modeling. nih.govresearchgate.net The key vibrational modes include Pd-Cl and Pd-N stretching, as well as NH₃ rocking and deformation modes. The frequencies of these vibrations are characteristic of the bonds and functional groups present in the complex.

Table 1: Selected Experimental FT-Raman Vibrational Frequencies for cis-Diamminedichloropalladium(II)

| Frequency (cm⁻¹) | Assignment |

| 3284, 3205 | ν(N-H) - N-H stretching |

| 1563 | δ(NH₃) - NH₃ deformation |

| 1314, 1289 | δ(NH₃) - NH₃ deformation |

| 862 | ρ(NH₃) - NH₃ rocking |

| 501 | ν(Pd-N) - Palladium-Nitrogen stretching |

| 321, 305 | ν(Pd-Cl) - Palladium-Chlorine stretching |

| 266 | δ(N-Pd-N) - N-Pd-N bending |

| 170, 156 | δ(Cl-Pd-Cl) - Cl-Pd-Cl bending |

| Data sourced from conformational and vibrational studies of cis-diamminedichloropalladium(II). researchgate.net |

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for elucidating the structure of molecules in solution. jordilabs.comosti.gov For palladium complexes, ¹H NMR provides information about the amine ligands, while ¹⁵N NMR can offer direct insight into the metal-nitrogen bond. nih.govrsc.org

While detailed NMR data specifically for this compound is specialized, analysis of related palladium(II) and platinum(II) amine complexes provides valuable comparative insights. nih.govresearchgate.net In ¹H NMR spectra of palladium(II) amine complexes, the chemical shifts of the N-H protons are sensitive to the coordination environment. nih.govresearchgate.net The spectra of macrocyclic palladium(II) complexes are often shifted downfield compared to their nickel(II) analogs, which can be related to differences in the magnetic anisotropy of the metal-nitrogen bonds. nih.govrsc.org

X-ray Diffraction Studies on this compound and its Structural Analogues

X-ray diffraction is the definitive method for determining the solid-state structure of crystalline materials, providing precise measurements of bond lengths, bond angles, and crystal packing. carleton.edu

Single crystal X-ray diffraction (SC-XRD) offers detailed information about the internal lattice of crystals, allowing for the precise determination of molecular structure, including bond lengths and angles. carleton.eduunimi.itbruker.com

For this compound, both cis and trans isomers adopt a square-planar coordination geometry around the central palladium atom, as is typical for Pd(II) complexes. researchgate.netnih.gov In the trans isomer, the two ammine ligands are positioned opposite each other, as are the two chloride ligands. nih.gov The palladium atom is tetracoordinated by two nitrogen atoms from the organic ligands and two chloride ligands. nih.gov

Structural studies of analogues, such as trans-dichloridobis[(S)-(-)-1-(4-methylphenyl)ethylamine-κN]palladium(II), reveal slight distortions from the ideal square-planar geometry. nih.gov The bond lengths and angles are influenced by the electronic and steric properties of the ligands. For example, the Pd-N bond length in some cyclopalladated compounds is longer than the predicted single bond value, which is attributed to the trans effect of a phosphine (B1218219) ligand. mdpi.com

Table 2: Representative Crystallographic Data for a trans-Palladium(II) Amine Complex

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁ |

| a (Å) | 8.3361 (3) |

| b (Å) | 13.9044 (5) |

| c (Å) | 8.5447 (3) |

| β (°) | 116.155 (2) |

| Pd-N1 (Å) | 2.057 (2) |

| Pd-N2 (Å) | 2.064 (2) |

| Pd-Cl1 (Å) | 2.3025 (7) |

| Pd-Cl2 (Å) | 2.3051 (7) |

| N1-Pd-N2 (°) | 177.30 (9) |

| Cl1-Pd-Cl2 (°) | 178.60 (3) |

| Data for trans-dichloridobis[(S)-(-)-1-(4-methylphenyl)ethylamine-κN]palladium(II) as a structural analogue. nih.gov |

High-temperature X-ray powder diffraction (HT-XRD) is a powerful technique for studying temperature-dependent phase transformations and solid-state reactions in materials. nist.goviaea.org The apparatus allows for diffraction patterns to be recorded while a sample is held at elevated temperatures, providing in-situ information on structural changes. nist.gov

In the context of supported palladium catalysts, XRD is used to study the effect of calcination and reduction temperatures on the growth of palladium particles. jcsp.org.pk Studies show that with increasing temperature, loaded palladium can agglomerate to form palladium oxide (PdO), which is detectable by XRD. jcsp.org.pk At even higher temperatures, the decomposition of PdO can lead to the formation of metallic palladium. jcsp.org.pk The size of the PdO crystallites tends to increase with both higher palladium loading and elevated calcination temperatures, resulting in sharper and more intense diffraction peaks. jcsp.org.pk This technique is crucial for understanding the thermal stability and transformations of palladium compounds under various processing conditions.

Conformational Analysis and Potential Energy Surface Mapping

Conformational analysis investigates the different spatial arrangements of a molecule that can be interconverted by rotation about single bonds. mdpi.commdpi.com This analysis, often performed using computational methods, helps to identify the most stable conformers and the energy barriers between them. mdpi.com

For cis-diamminedichloropalladium(II), a key conformational aspect is the rotation of the two ammine (NH₃) groups. nih.govresearchgate.net A theoretical conformational analysis can be performed by scanning the potential energy surface (PES) as a function of the rotational angles of the ammine ligands. nih.govresearchgate.net

Studies employing various theoretical methods, from Hartree-Fock to Density Functional Theory (DFT), have been conducted to map the conformational landscape of cDDPd. nih.govresearchgate.net The analysis reveals different possible geometries based on the orientation of the hydrogen atoms of the ammine groups. researchgate.net The potential energy surface mapping identifies the global minimum energy conformation, which corresponds to the most stable arrangement of the molecule. mdpi.com This detailed conformational study is essential for accurately interpreting vibrational spectra and understanding the molecule's reactivity. nih.govresearchgate.net

Investigation of Minimum Energy Conformations

The conformational landscape of cis-diamminedichloropalladium(II) (cDDPd) has been investigated using a variety of theoretical methods to identify its most stable geometries, or minimum energy conformers. nih.govresearchgate.net Computational studies employ methods ranging from Hartree-Fock (HF) and Møller-Plesset (MP2) perturbation theory to Density Functional Theory (DFT) to model the molecule's potential energy surface. researchgate.net

These analyses have identified several possible conformations, primarily differing in the orientation of the ammine (–NH₃) groups relative to the palladium-chlorine plane. The free rotation of the ammine groups leads to distinct conformers. researchgate.net Depending on the theoretical method and basis set used in the calculations, the number of predicted minimum energy conformers can range from two to three. researchgate.net

For instance, at the Hartree-Fock level, the C₂ᵥ conformation designated as cDDPd2 was identified as the global minimum with many basis sets. However, when electron correlation is included using the MP2 method, the preferred geometry often shifts to the cDDPd1 conformation. researchgate.net The energy differences between these conformers are typically very small, often less than 2 kJ/mol, indicating a shallow potential energy surface and the potential for multiple conformations to coexist. researchgate.net The choice of the theoretical model, particularly the inclusion of corrections for zero-point vibrational energy (ZPVE), can influence which conformation is predicted to be the most stable. researchgate.net

| Conformer Designation | Symmetry | Theoretical Method | Predicted Stability | Relative Energy (kJ/mol) |

|---|---|---|---|---|

| cDDPd1 | C₂ᵥ | MP2(full)/AUG-cc-pVTZ | Lowest energy conformation | Reference (0.0) |

| cDDPd2 | C₂ᵥ | HF (most basis sets) | Global minimum at HF level | < 2.0 |

| cDDPd3 | C₂ | Various | Local minimum or saddle point | < 2.0 |

| cDDPd0 | C₂ᵥ | HF/6-31+G** | Saddle point | N/A |

Intermolecular Interactions and Crystal Packing in this compound Systems

Hirshfeld Surface Analysis for Intermolecular Contact Quantification

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify the various intermolecular interactions within a crystal. nih.govrsc.org This method partitions the crystal space into regions where the electron density of a sum of spherical atoms for the molecule dominates the corresponding sum over the crystal. rsc.org By mapping properties like normalized contact distance (d_norm) onto this surface, researchers can identify the specific atoms involved in intermolecular contacts and their relative significance.

Analysis of Hydrogen Bonding Networks and π-Stacking Interactions

The primary intermolecular force governing the crystal packing of this compound is hydrogen bonding. The ammine ligands (–NH₃) contain hydrogen atoms that act as hydrogen bond donors, while the chloro ligands (–Cl) and, to a lesser extent, the ammine nitrogen atoms can act as hydrogen bond acceptors. nih.gov This leads to the formation of a network of N–H···Cl intermolecular hydrogen bonds, which connect adjacent molecules and build the extended three-dimensional crystal lattice. The stability and specific geometry of the crystal structure are highly dependent on the strength and directionality of these hydrogen bonds. chemrxiv.org

π-stacking interactions are another significant type of non-covalent interaction, common in molecules containing aromatic rings. However, as this compound does not possess any aromatic ligands, π-stacking interactions are not a feature of its crystal packing. The supramolecular architecture is therefore dominated by the hydrogen bonding network.

Theoretical and Computational Chemistry Approaches to Diamminedichloropalladium

Quantum Chemical Calculation Methodologies Applied to Diamminedichloropalladium (B82320)

A variety of quantum chemical methods have been employed to study this compound, each offering a different balance of computational cost and accuracy. These range from ab initio methods like Hartree-Fock and Møller-Plesset perturbation theory to the widely used density functional theory.

Hartree-Fock (HF) theory, which approximates the many-electron wavefunction as a single Slater determinant, serves as a fundamental starting point for many theoretical investigations. However, it does not account for electron correlation, which can be significant in molecules containing transition metals like palladium. nih.gov

Møller-Plesset perturbation theory, particularly at the second order (MP2), offers a computationally efficient way to introduce electron correlation. nih.gov Studies on cis-diamminedichloropalladium(II) have shown that MP2 calculations are highly sensitive to the choice of basis set. nih.gov For instance, MP2 frozen core (FC) calculations have been found to be highly dependent on the basis set used, with different basis sets sometimes predicting different stable conformers. scispace.com The MP2(full)/AUG-cc-pVTZ level of theory has been used as a reference for assessing the quality of results from other methods due to its extensive nature. nih.gov While MP2 generally provides improved results over HF, it has been noted that for some structural parameters, such as the Cl-Pd-Cl angle, it can underestimate experimental values. nih.gov

Density Functional Theory (DFT) has become a popular method for studying transition metal complexes due to its favorable balance of accuracy and computational cost. nih.govic.ac.uk Various functionals, such as B3LYP and mPW1PW, have been applied to investigate the electronic structure and vibrational modes of cis-diamminedichloropalladium(II). nih.govresearchgate.net

DFT calculations have been used to optimize the molecular geometry and predict vibrational frequencies. ic.ac.ukresearchgate.net The results are often compared with experimental data from X-ray crystallography and vibrational spectroscopy to assess the accuracy of the chosen functional and basis set combination. ic.ac.ukresearchgate.net For instance, DFT methods have been shown to provide good estimates for many structural parameters of cis-diamminedichloropalladium(II), although they may overestimate certain angles like the Cl-Pd-Cl angle. nih.gov A complete assignment of the vibrational spectra of cis-diamminedichloropalladium(II) has been achieved through the use of DFT calculations. ic.ac.ukresearchgate.net

Table 1: Comparison of Theoretical Methods for cis-Diamminedichloropalladium(II)

| Method | Key Features | Application to this compound |

|---|---|---|

| Hartree-Fock (HF) | Ab initio method, neglects electron correlation. | Provides a baseline for more advanced methods; tends to overestimate bond angles. nih.gov |

| MP2 | Includes electron correlation via perturbation theory. | Highly dependent on the basis set; can underestimate some structural parameters. nih.govscispace.com |

| DFT | Includes electron correlation at a lower computational cost. | Good for geometry optimization and vibrational frequency prediction; accuracy depends on the functional. nih.govic.ac.ukresearchgate.net |

Basis Set Selection and Optimization Strategies for Palladium-Containing Systems

The choice of basis set is a critical aspect of any quantum chemical calculation, particularly for systems containing heavy elements like palladium. nih.govscispace.com A basis set is a set of mathematical functions used to build molecular orbitals. For palladium, basis sets must be able to accurately describe the behavior of its d-electrons.

Table 2: Commonly Used Basis Sets for Palladium Complexes

| Basis Set Type | Description |

|---|---|

| Pople-style (e.g., 6-31G*) | Split-valence basis sets with polarization functions. nih.govscispace.com |

| Correlation-consistent (e.g., cc-pVTZ) | Designed to systematically converge towards the complete basis set limit. nih.gov |

| def2-TZVP | Valence triple-zeta basis sets with polarization functions. |

Implementation of Relativistic Pseudopotential Methods for Palladium

For heavy elements like palladium, relativistic effects can significantly influence their chemical properties. researchgate.net A full relativistic treatment is computationally very demanding. Relativistic pseudopotentials, also known as effective core potentials (ECPs), provide an efficient way to incorporate these effects. researchgate.net

In this approach, the core electrons are replaced by a potential, and only the valence electrons are treated explicitly in the quantum chemical calculation. researchgate.net This not only reduces the computational cost but also accounts for the major relativistic effects, such as the scalar relativistic effect and spin-orbit coupling. researchgate.net Energy-consistent pseudopotentials have been developed for palladium that reproduce atomic valence spectra from four-component all-electron calculations with high accuracy. researchgate.net These pseudopotentials are typically used in conjunction with optimized valence basis sets. researchgate.net

Computational Modeling of Hydration and Solvation Effects on this compound

The chemical behavior of this compound in solution is of great interest. Computational models of hydration and solvation are used to understand the interactions between the complex and solvent molecules. These models can be broadly categorized into explicit and implicit solvent models.

Explicit solvent models treat individual solvent molecules quantum mechanically or with molecular mechanics. While accurate, this approach can be computationally expensive. Implicit solvent models, such as the Polarizable Continuum Model (PCM) and the Conductor-like Screening Model (COSMO), represent the solvent as a continuous dielectric medium. acs.org These models are computationally more efficient and are widely used to study the effects of solvation on the structure, stability, and reactivity of molecules. acs.org For palladium complexes, both implicit and explicit solvation models have been used to study reaction mechanisms in solution. The choice of model can influence the calculated energetics and even the predicted reaction pathway.

Theoretical Investigations of Isomerization Pathways and Transformation Energetics

This compound can exist as cis and trans isomers. Understanding the isomerization process between these forms is crucial for comprehending its reactivity. Theoretical chemistry provides a means to investigate the pathways and energetics of these transformations.

Computational studies on the isomerization of square-planar palladium(II) complexes suggest that these reactions can proceed through various mechanisms, including associative and dissociative pathways. nih.gov Theoretical calculations can be used to locate the transition state structures connecting the isomers and to calculate the activation energy for the isomerization process. By mapping the potential energy surface, the minimum energy path for the transformation can be identified. These studies provide valuable insights into the factors that influence the relative stability of the isomers and the kinetics of their interconversion.

Ab Initio Studies of this compound Interactions with Biomolecular Subunits (e.g., Nucleobases)

Ab initio quantum chemical methods have been instrumental in elucidating the fundamental interactions between this compound, cis-[Pd(NH₃)₂Cl₂], and the building blocks of DNA. These computational approaches, which are based on first principles of quantum mechanics without reliance on empirical data, provide a detailed picture of the geometric and energetic aspects of the binding process. Such studies are crucial for understanding the initial steps of DNA damage by palladium compounds and for the rational design of new metallodrugs.

Comprehensive ab initio calculations have been performed on the interaction of cis-diamminedichloropalladium with guanine (B1146940) and guanine-cytosine (G-C) base pairs. These studies have consistently identified the N7 atom of guanine as the most favorable binding site for the palladium complex. This preference is attributed to the high accessibility and nucleophilicity of the N7 position, which is located in the major groove of DNA.

Upon binding of the monofunctional [Pd(NH₃)₂Cl]⁺ unit to the N7 position of guanine, a stable adduct is formed. The interaction energy for this process has been calculated using various levels of theory. For instance, calculations have shown a significant stabilization energy, indicating a strong covalent bond between the palladium atom and the guanine N7.

The interaction with a G-C base pair has also been modeled. The presence of cytosine introduces additional complexity, including the potential for hydrogen bonding between the ammine ligands of the palladium complex and the O6 and N4 atoms of the guanine and cytosine, respectively. Computational models have demonstrated that the palladium complex can bind to the N7 of guanine without disrupting the Watson-Crick hydrogen bonds between guanine and cytosine, although some geometrical distortions of the base pair are observed.

Table 1: Calculated Interaction Energies for this compound Adducts

| Interacting Species | Level of Theory | Calculated Interaction Energy (kcal/mol) |

| cis-[Pd(NH₃)₂Cl]⁺ + Guanine (N7) | MP2 | -105.4 |

| cis-[Pd(NH₃)₂Cl]⁺ + Guanine-Cytosine Pair (G-N7) | HF | -98.7 |

Note: The interaction energies presented are indicative values from ab initio studies and can vary depending on the specific level of theory and basis set used in the calculations.

The stability of the adducts formed between this compound and guanine is a result of a combination of covalent and non-covalent interactions. Ab initio studies allow for a detailed analysis of these contributions. The primary interaction is the formation of a coordinate covalent bond between the palladium center and the N7 atom of guanine.

Beyond this covalent interaction, electrostatic forces and hydrogen bonding play a significant role in stabilizing the adduct. The electrostatic component arises from the attraction between the positively charged palladium complex and the electron-rich regions of the guanine base. Molecular electrostatic potential maps generated from ab initio calculations reveal the charge distribution and highlight the regions most susceptible to electrophilic attack.

Analysis of the electron density distribution, for instance through the Quantum Theory of Atoms in Molecules (QTAIM), can precisely identify and characterize these hydrogen bonds. The calculated properties at the bond critical points provide a quantitative measure of the strength of these interactions.

Table 2: Key Interatomic Distances in a Modeled this compound-Guanine Adduct

| Interaction | Atom Pair | Typical Calculated Distance (Å) |

| Covalent Bond | Pd - N7 | 2.05 |

| Intramolecular Hydrogen Bond | N-H (ammine) ··· O6 (guanine) | 2.1 - 2.3 |

Note: These distances are representative values derived from geometry optimization in ab initio calculations.

Coordination Chemistry and Reactivity of Diamminedichloropalladium

Ligand Exchange Kinetics and Mechanistic Studies in Palladium(II) Ammine Complexes

The ligand exchange reactions of palladium(II) complexes are notably faster than those of their platinum(II) counterparts. This increased reactivity is a defining characteristic of palladium(II) coordination chemistry and has profound implications for the biological fate and potential therapeutic applications of compounds like diamminedichloropalladium (B82320).

Aquation and Hydrolysis Processes: Equilibrium and Rate Constants

In aqueous solution, the chloride ligands of this compound can be sequentially replaced by water molecules in a process known as aquation or hydrolysis. This is a critical activation step, as the aqua ligands are more labile than the chloride ions, facilitating subsequent reactions with biological nucleophiles.

The aquation process can be represented by the following equilibria:

cis-[Pd(NH₃)₂(H₂O)Cl]⁺ + H₂O ⇌ cis-[Pd(NH₃)₂(H₂O)₂]²⁺ + Cl⁻

While specific kinetic and equilibrium data for the aquation of this compound are not as extensively documented as for cisplatin, the general principles of square planar substitution reactions apply. The first aquation step is generally faster than the second. The aquated species can undergo further hydrolysis to form hydroxo complexes, with the acidity of the coordinated water molecule being significantly greater than that of bulk water.

For comparison, the rate constants for the aquation of the platinum analogue, cisplatin, have been reported. At 37°C, the rate constant for the release of the first chloride is approximately 1.1 x 10⁻⁴ s⁻¹, and for the second chloride, it is 4.2 x 10⁻⁵ s⁻¹ researchgate.net. It is well-established that palladium(II) complexes undergo ligand substitution reactions approximately 10⁵ times faster than their platinum(II) analogues researchgate.net. Therefore, the aquation of this compound is expected to be significantly more rapid.

Kinetics of Chloride Release and Water Coordination

The release of chloride ions is the rate-determining step for the formation of the reactive aqua species. The coordination of a water molecule follows the dissociation of the chloride ligand. The rate of these processes is influenced by factors such as temperature and the ionic strength of the solution. The rapid hydrolysis of palladium(II) complexes is a key reason for their different biological behavior compared to platinum(II) drugs. The faster formation of the reactive aqua species can lead to quicker reactions with a wider range of biological molecules, potentially preventing the palladium complex from reaching its intended target.

Substitution Reactions with Anionic Ligands (e.g., Acetate (B1210297), Phosphate (B84403), Pyrophosphate)

Once the aqua species are formed, they can readily undergo substitution reactions with various anionic ligands present in biological systems. These include carboxylates (like acetate) and phosphates (including phosphate and pyrophosphate), which are abundant in the cellular environment.

Studies on the platinum analogue, cisplatin, have shown that anions such as acetate, phosphate, and pyrophosphate can exchange with the chloride ligands researchgate.net. The second-order rate constants for the reaction of these platinum-anion complexes with adenosine (B11128) tetraphosphate (B8577671) (Ap4A) are comparable to that of the monoaqua-monochloro species researchgate.net.

For this compound, similar substitution reactions are expected to occur, but at a much faster rate. Research on the interaction of cis-[Pd(NH₃)₂Cl₂] with diphosphonic acids has demonstrated that complex formation occurs, involving the displacement of chloride ions ucj.org.uaucj.org.ua. In these reactions, the phosphonic acid can coordinate to the palladium center through the oxygen atoms of the phosphonate (B1237965) groups ucj.org.uaucj.org.ua.

Comparative Coordination Chemistry of Palladium(II) versus Platinum(II) Analogues

The comparison between the coordination chemistry of palladium(II) and platinum(II) complexes is crucial for understanding their differing biological activities. While they share structural similarities, their kinetic and thermodynamic properties are distinct.

Analysis of Kinetic Lability and Thermodynamic Stability Differences

The most significant difference between palladium(II) and platinum(II) ammine complexes is their kinetic lability. Ligand substitution reactions for palladium(II) complexes are approximately five orders of magnitude faster than for the corresponding platinum(II) complexes researchgate.net. This higher reactivity of palladium(II) complexes means they reach thermodynamic equilibrium much more quickly.

While kinetically very different, the thermodynamic stabilities of analogous palladium(II) and platinum(II) complexes are more comparable, though platinum(II) complexes are generally more stable. For instance, the binding constants for the interaction of cis- and trans-Pt(NH₃)₂Cl₂ with chitosan (B1678972) nanoparticles show that the cis isomer forms more stable complexes nih.gov. While direct thermodynamic data for this compound is scarce, the trend of platinum(II) complexes being thermodynamically more stable generally holds.

| Property | Palladium(II) Ammine Complexes | Platinum(II) Ammine Complexes | Reference |

|---|---|---|---|

| Kinetic Lability (Relative Rate of Ligand Substitution) | ~10⁵ times faster | Baseline | researchgate.net |

| Thermodynamic Stability | Less stable | More stable | researchgate.net |

Donor Site Selectivity in Ligand Binding to Palladium(II) versus Platinum(II)

Both palladium(II) and platinum(II) are considered soft Lewis acids and therefore show a preference for binding to softer donor atoms like sulfur over harder donors like oxygen. However, subtle differences in their donor site selectivity can be observed.

In reactions with ligands containing multiple potential donor atoms (ambidentate ligands), the choice of the coordination site can be influenced by the metal center. For example, in complexes with ligands containing both nitrogen and sulfur or nitrogen and oxygen donor atoms, both metals will generally favor coordination to the softer sulfur or nitrogen atom. However, the greater reactivity of palladium(II) may lead to the formation of the thermodynamically favored product, whereas the kinetically controlled product is often observed for the more inert platinum(II) complexes.

Studies involving ligands with O, N, and S donor atoms have shown that both palladium(II) and platinum(II) can form stable complexes, with the specific coordination mode depending on the ligand structure and reaction conditions illinois.edursc.orgnih.gov. The preference for soft donors like sulfur is a common feature for both metal ions.

Supramolecular Assembly and Metal-Ligand Frameworks Involving this compound

The square-planar coordination geometry of the palladium(II) center, readily available from precursors like this compound, is a cornerstone for the construction of highly ordered supramolecular structures. These assemblies, ranging from discrete macrocycles to complex cages, are formed through the spontaneous self-assembly of the Pd(II) coordination nodes with specifically designed organic ligands.

Self-Assembly Principles and Architecture Design utilizing Palladium(II) Nodes

The formation of well-defined supramolecular constructs from palladium(II) nodes and ditopic ligands is governed by fundamental thermodynamic principles. While the formation of dative bonds between the metal and ligands provides a strong enthalpic driving force (ΔH), this alone is insufficient to explain the preference for specific, highly-ordered assemblies over simple oligomers nih.gov. Research has shown that entropic contributions (ΔS), particularly those arising from solvation, play a crucial role in directing the self-assembly process nih.gov.

Molecular dynamics (MD) simulations, validated by experimental data from techniques like Variable Temperature 1H-NMR, have been employed to quantify these thermodynamic contributions. These studies can distinguish between kinetically-trapped intermediates and the final thermodynamic products, providing a powerful tool for the in silico design of novel supramolecular systems nih.gov.

| Assembly Type | Key Driving Force | Thermodynamic Rationale | Example Structures |

|---|---|---|---|

| Macrocycles | Solvation Entropy (ΔSsolv) | Favorable change in Gibbs free energy (ΔG) is achieved by maximizing solvation entropy, which favors compact, "closed" structures over "open" intermediates. nih.gov | M₃linL₃ (triangle), M₄linL₄ (square) |

| Coordination Cages | Solvation Entropy (ΔSsolv) | ΔSsolv contributions drive the formation of both thermodynamic products (e.g., Pd₁₂benL₂₄) and can help identify kinetically-trapped intermediates (e.g., Pd₈cL₁₆). nih.gov | Pd₁₂benL₂₄, Pd₈cL₁₆ |

Investigation of Ligand Orthogonality and Controlled Molecular Sorting

The creation of increasingly complex, multi-component supramolecular systems relies on the principle of molecular recognition and self-sorting. Ligand orthogonality, where specific pairs of ligands preferentially bind to one another within a metal's coordination sphere without cross-reactivity, is essential for this "bottom-up" construction approach. For square-planar palladium(II) complexes, orthogonality can be programmed into the ligands based on complementary features nih.govnih.gov.

Key principles for achieving high levels of orthogonality in bis-ligand palladium(II) complexes include:

Denticity: Ligands with different numbers of binding sites can be complementary. For a four-coordinate Pd(II) center, a tridentate (3) ligand is complementary to a monodentate (1) ligand, while two bidentate (2) ligands are complementary to each other nih.gov.

Hydrogen Bonding: By placing hydrogen bond donor (D) and acceptor (A) sites on the ligands ortho to the coordinating nitrogen atoms, specific pairings can be directed. For example, a ligand with two donor sites (DD) will preferentially pair with a ligand possessing two acceptor sites (AA) nih.govresearchgate.net.

Through the systematic application of these principles, a catalogue of orthogonal ligand pairings has been developed. Studies have demonstrated that mixing the components for four distinct, complementary pairs of ligands in a single solution leads to the formation of the four targeted heteroleptic complexes with high fidelity, showcasing a remarkable level of controlled molecular sorting nih.gov. This control allows for the engineering of the coordination sphere with high precision, a critical step towards developing complex molecular architectures and systems capable of information transfer nih.govnih.gov.

| Complementarity Principle | Description | Example Pairing |

|---|---|---|

| Denticity | Matching the number of ligand binding sites to fill the metal's coordination sphere (four for Pd(II)). nih.gov | Tridentate Ligand (3) + Monodentate Ligand (1) Bidentate Ligand (2) + Bidentate Ligand (2) |

| Hydrogen Bonding | Utilizing complementary hydrogen bond donor (D) and acceptor (A) sites to direct ligand pairing. nih.govresearchgate.net | AA Ligand : DD Ligand AD Ligand : DA Ligand |

| Combined Approach | Employing both denticity and hydrogen bonding rules to create a robust catalogue of mutually orthogonal pairs. nih.gov | A 3:1 complex can be orthogonal to a 2:2 complex, and multiple 2:2 complexes can be orthogonal to each other based on hydrogen bonding patterns. |

Reaction Mechanisms of Palladium Compounds in Specific Chemical Transformations

Palladium complexes, often generated from stable precursors like this compound, are powerful catalysts for a wide array of chemical transformations, most notably carbon-carbon bond formation. The versatility of palladium catalysis stems from its ability to cycle between different oxidation states, primarily Pd(0) and Pd(II), which facilitates a sequence of fundamental organometallic reactions pitt.edudiva-portal.org.

The general catalytic cycle for many palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Sonogashira) involves three primary steps diva-portal.orglibretexts.org:

Oxidative Addition: The active Pd(0) catalyst reacts with an organic halide (R-X), inserting itself into the carbon-halogen bond to form a Pd(II) intermediate.

Transmetallation: An organometallic reagent (R'-M) transfers its organic group to the palladium center, displacing the halide and forming a diorganopalladium(II) complex.

Reductive Elimination: The two organic groups on the palladium center couple to form a new carbon-carbon bond (R-R'), and the catalyst is regenerated in its Pd(0) state, ready to re-enter the cycle libretexts.org.

The Heck reaction, however, follows a distinct mechanistic pathway that does not involve transmetallation or reductive elimination pitt.edulibretexts.org. Its key steps are:

Oxidative Addition: Similar to cross-coupling, a Pd(0) catalyst reacts with an organic halide.

Migratory Insertion (Carbopalladation): An alkene coordinates to the Pd(II) center and then inserts into the palladium-carbon bond, forming a new carbon-carbon bond and a σ-alkylpalladium intermediate diva-portal.org.

β-Hydride Elimination: A hydrogen atom from the carbon beta to the palladium center is eliminated, forming a hydridopalladium species, regenerating the double bond in the product, and releasing the final coupled molecule diva-portal.orglibretexts.org.

These mechanistic cycles are fundamental to modern organic synthesis, enabling the construction of complex molecules from simple precursors.

| Reaction Name | Key Mechanistic Steps | Initial Pd State | Key Intermediate Type |

|---|---|---|---|

| Suzuki, Stille, Negishi, Sonogashira | 1. Oxidative Addition 2. Transmetallation 3. Reductive Elimination diva-portal.orglibretexts.org | Pd(0) | Diorganopalladium(II) |

| Heck Reaction | 1. Oxidative Addition 2. Migratory Insertion 3. β-Hydride Elimination diva-portal.orglibretexts.org | Pd(0) | σ-Alkylpalladium(II) |

| Tsuji-Trost Reaction | 1. Oxidative Addition (to an allylic system) 2. Nucleophilic Attack on the π-allyl ligand libretexts.org | Pd(0) | π-Allylpalladium(II) |

Advanced Applications of Diamminedichloropalladium in Chemical Research

Diamminedichloropalladium (B82320) as a Precursor in Functional Material Synthesis

The unique chemical properties of this compound make it an effective precursor for the synthesis of a variety of functional materials. Its controlled decomposition under specific conditions allows for the formation of well-defined palladium nanostructures and their incorporation into advanced material architectures.

This compound(II) serves as a precursor for the generation of palladium nanoparticles (PdNPs) and supported palladium catalysts, which are of significant interest due to their high surface-area-to-volume ratio and exceptional catalytic activity. The synthesis of these materials from this compound typically involves a reduction of the Pd(II) center to zerovalent palladium (Pd(0)).

The general methodology for preparing supported palladium catalysts, such as palladium on activated carbon (Pd/C), involves the impregnation of the support material with a solution of a palladium salt, followed by a reduction step. While various palladium precursors like palladium chloride (PdCl₂) or sodium tetrachloropalladate (Na₂PdCl₄) are commonly cited, this compound can be effectively utilized in a similar manner. The process generally involves dissolving this compound in a suitable solvent and mixing it with the support material, such as activated carbon. wikipedia.org Subsequent reduction, which can be achieved through various methods including chemical reduction with agents like formaldehyde (B43269) or hydrazine, leads to the deposition of fine palladium particles onto the support. wikipedia.orgenvironmentalgenome.org

The choice of precursor can influence the final properties of the catalyst, such as particle size and dispersion, which in turn affect its catalytic performance. The ammine ligands in this compound can influence the interaction with the support surface during the impregnation step, potentially leading to different nanoparticle morphologies and distributions compared to other palladium precursors.

Table 1: Common Palladium Precursors and Reducing Agents for Supported Catalyst Synthesis

| Palladium Precursor | Support Material | Common Reducing Agents | Reference |

| Palladium Chloride (PdCl₂) | Activated Carbon | Formaldehyde, Hydrogen Gas | wikipedia.orgenvironmentalgenome.org |

| Sodium Tetrachloropalladate (Na₂PdCl₄) | Activated Carbon | Sodium Borohydride, Hydrogen Gas | researchgate.net |

| This compound(II) | Activated Carbon | Inferred from general methods | N/A |

This table is generated based on general knowledge of palladium catalyst synthesis; specific studies detailing this compound in this exact role were not prevalent in the immediate search results.

A comprehensive search of available literature did not yield specific research detailing the use of this compound as a precursor for the synthesis of advanced energy materials such as supercapacitors. The field of supercapacitor research is extensive, with a primary focus on materials like activated carbon, graphene, metal oxides, and conducting polymers. While palladium nanoparticles can be incorporated into electrode materials to enhance their performance, the specific use of this compound as the starting material for these applications is not well-documented in the reviewed sources.

Role in Organic Catalysis and Modern Synthetic Methodologies

Palladium catalysts are central to many modern organic synthetic transformations, particularly in the formation of carbon-carbon bonds. This compound can serve as a precatalyst in these reactions, generating the catalytically active Pd(0) species in situ.

The Suzuki-Miyaura and Mizoroki-Heck reactions are cornerstone methods for the formation of C-C bonds, widely employed in academic and industrial settings. wikipedia.orgucc.ienih.gov These reactions are typically catalyzed by palladium(0) complexes. While a variety of Pd(II) precursors such as palladium acetate (B1210297) (Pd(OAc)₂) and palladium chloride (PdCl₂) are commonly used to generate the active Pd(0) catalyst in situ, this compound can also function in this capacity. wikipedia.org

The catalytic cycle of the Suzuki-Miyaura reaction generally involves three key steps: oxidative addition of an organohalide to the Pd(0) species, transmetalation with an organoboron compound, and reductive elimination to yield the cross-coupled product and regenerate the Pd(0) catalyst. yonedalabs.com Similarly, the Heck reaction involves the oxidative addition of an aryl or vinyl halide, migratory insertion of an alkene, and subsequent β-hydride elimination. wikipedia.org

The use of a simple palladium salt like this compound as a precatalyst requires its reduction to Pd(0) at the onset of the reaction. This reduction can be facilitated by various reagents present in the reaction mixture, such as phosphines, amines, or solvents. The performance of the catalyst system can be highly dependent on the ligands that coordinate to the palladium center, influencing the efficiency of the catalytic cycle. While specific high-turnover catalyst systems often employ pre-formed palladium complexes with sophisticated ligands, the fundamental role of a Pd(II) source like this compound is to provide the essential palladium atoms that drive the catalytic process.

Table 2: Key Steps in Palladium-Catalyzed Cross-Coupling Reactions

| Reaction | Key Step 1 | Key Step 2 | Key Step 3 |

| Suzuki-Miyaura Coupling | Oxidative Addition | Transmetalation | Reductive Elimination |

| Mizoroki-Heck Reaction | Oxidative Addition | Migratory Insertion | β-Hydride Elimination |

Palladium-catalyzed hydrogenation is a fundamental reaction in organic synthesis for the reduction of unsaturated functional groups, such as alkenes and alkynes. masterorganicchemistry.comresearchgate.net Heterogeneous catalysts, particularly palladium on carbon (Pd/C), are widely used for these transformations due to their high activity and ease of separation. wikipedia.org As discussed in section 6.1.1, this compound can serve as a precursor for the preparation of Pd/C catalysts. The resulting catalyst facilitates the addition of hydrogen across double or triple bonds. masterorganicchemistry.com

Beyond hydrogenation, palladium catalysis is instrumental in a wide array of other carbon-carbon bond-forming reactions. These reactions often proceed through catalytic cycles involving oxidative addition and reductive elimination steps, similar to the cross-coupling reactions mentioned earlier. While specific protocols often highlight other palladium sources, the fundamental chemistry allows for the use of various Pd(II) precursors, including this compound, to initiate the catalytic cycle after an initial reduction step.

Mechanistic Probes in Bioinorganic Chemistry (excluding direct clinical applications)

The study of the interaction of metal complexes with biomolecules is a significant area of bioinorganic chemistry. This compound, as a simple, square-planar Pd(II) complex, can serve as a model compound to probe the mechanistic details of how palladium compounds interact with biological macromolecules like DNA, without focusing on their therapeutic effects.

Research on analogous square-planar palladium(II) complexes provides insight into the potential role of this compound as a mechanistic probe. For instance, studies on complexes with similar coordination spheres, such as [Pd(CPYA)Cl₂] (where CPYA is 4-chloro-N-(pyridin-2-ylmethyl)aniline), have been conducted to investigate their interaction with DNA. environmentalgenome.org These investigations employ a variety of biophysical techniques to elucidate binding modes and subsequent effects on the DNA structure.

Spectroscopic methods, such as UV-Vis and circular dichroism (CD), are used to monitor the changes in the electronic and structural properties of DNA upon binding of the palladium complex. environmentalgenome.orgresearchgate.net For example, hyperchromic effects in the UV-Vis spectrum can suggest covalent binding to nucleobases. environmentalgenome.org CD spectroscopy can reveal alterations in the secondary structure of DNA, such as changes in helicity and base stacking. researchgate.net

Furthermore, electrophoretic mobility shift assays can demonstrate the binding of the palladium complex to DNA and can also be used to study DNA cleavage. environmentalgenome.org The strong binding of a palladium(II) complex can lead to the cleavage of the DNA double strand. By studying these interactions with a fundamental compound like this compound, researchers can gain a deeper understanding of the coordination chemistry of palladium with biological targets. This knowledge is crucial for designing new metal-based biological tools and for understanding the mechanisms of metal-induced biological effects, separate from their potential use in medicine.

Table 3: Techniques to Probe Palladium Complex-DNA Interactions

| Technique | Information Gained | Reference |

| UV-Vis Spectroscopy | Binding constants, evidence of covalent binding | environmentalgenome.org |

| Circular Dichroism (CD) | Changes in DNA secondary structure (helicity, base stacking) | researchgate.net |

| Electrophoresis | DNA binding and cleavage | environmentalgenome.org |

| Molecular Docking | Putative binding sites and modes | environmentalgenome.org |

Investigating Interactions with DNA Components as a Chemical Model System

This compound serves as a significant model compound in chemical research to investigate the fundamental interactions between metal complexes and the components of DNA. Due to the square-planar geometry of palladium(II) centers, similar to the well-known anticancer agent cisplatin, its interactions with nucleic acids are of considerable interest. These studies provide insights into the mechanisms of action for potential metal-based drugs and the ways they can induce cellular responses. chemimpex.com

The interaction of palladium complexes with DNA is known to contribute to cytotoxic effects, primarily through the formation of cross-links with purine (B94841) and pyrimidine (B1678525) bases. mdpi.com Research has demonstrated that palladium(II) ions can interact with both the phosphate (B84403) backbone and the nitrogenous bases of DNA. inchem.org The primary binding sites for palladium complexes on DNA are often the guanine-rich regions, with the N7 atom of guanine (B1146940) being a favored point of attachment. mdpi.com This binding can lead to conformational changes in the DNA structure, such as bending and unwinding of the double helix, which can disrupt DNA replication and transcription processes. core.ac.uk The binding of palladium complexes to DNA and RNA can ultimately result in strand breakage. nih.govt3db.ca

In laboratory settings, these interactions are often studied using calf thymus DNA (CT-DNA) or plasmid DNA like pBR322. inchem.orgcore.ac.uk Techniques such as UV-Vis spectroscopy, fluorescence spectroscopy, and electrophoretic mobility shift assays are employed to characterize the nature and extent of the binding. core.ac.uknih.gov For instance, changes in the UV-Vis absorption spectrum of DNA upon the addition of a palladium complex can indicate the formation of a complex and provide quantitative data on binding affinity. bendola.com

| Target Component | Type of Interaction | Observed Effect | Analytical Technique |

| Calf Thymus DNA | Covalent and non-covalent binding | Formation of DNA adducts, spectral changes | UV-Vis Spectroscopy |

| Plasmid DNA (e.g., pBR322) | Inter- and intrastrand cross-links | Changes in electrophoretic mobility, strand breakage | Gel Electrophoresis |

| Guanine Nucleobases | Covalent binding | Primary attachment at the N7 position | X-ray Crystallography, NMR |

| DNA Phosphate Backbone | Electrostatic interaction | Initial association with the DNA molecule | In vitro binding assays |

Studies on Protein-Metal Interactions and Enzyme Inhibition Models

This compound and related palladium(II) complexes are extensively used as models to explore the interactions between metals and proteins, including the inhibition of enzyme activity. These studies are crucial for understanding the broader biological effects of metal compounds, as proteins are abundant targets within a cell. The ability of palladium ions to form stable complexes with various biological ligands allows researchers to probe the structure and function of proteins and enzymes. inchem.org

Palladium(II) complexes have a demonstrated affinity for amino acids, the building blocks of proteins. They readily bind to amino acid residues containing sulfur (L-cysteine, L-methionine) or nitrogen (histidine, arginine, lysine) atoms, as well as carboxylate groups. inchem.orgnih.gov The interaction is not limited to individual amino acids; palladium compounds also bind to larger protein structures. inchem.org Model proteins such as bovine serum albumin (BSA) and ovalbumin (OVA) are frequently used in these studies to mimic the non-specific interactions that can occur in a cellular environment. nih.govtorlakinstitut.com Such binding can lead to moderate alterations in the secondary structure of the protein without necessarily causing complete denaturation. torlakinstitut.com

The interaction of palladium complexes with enzymes often leads to the inhibition of their catalytic activity. inchem.org This inhibitory effect is a key area of investigation, providing insights into potential therapeutic applications and mechanisms of toxicity. For example, palladium compounds have been shown to inhibit enzymes like creatine (B1669601) kinase and prolyl hydroxylase. t3db.ca The mechanism of inhibition often involves the palladium center binding to critical amino acid residues in the enzyme's active site, thereby blocking substrate access or disrupting the catalytic machinery. inchem.org These studies help in designing new metal-based enzyme inhibitors and understanding the molecular basis of their activity. chemimpex.com

| Model Protein/Enzyme | Key Interacting Residues | Consequence of Interaction | Research Application |

| Bovine Serum Albumin (BSA) | Tryptophan, Tyrosine, Phenylalanine | Strong binding affinity, fluorescence quenching | Model for drug-protein transport and interaction studies |

| Ovalbumin (OVA) | General surface residues | Moderate alteration of secondary structure | Model for non-specific protein binding in crowded cellular environments |

| Casein and Silk Fibroin | Sulfhydryl and other functional groups | Complex formation | Study of general protein-metal binding |

| Creatine Kinase | Not specified | Enzyme inhibition | Model for enzyme inhibition studies |

| Papain | Sulfhydryl groups | Inactivation of the enzyme | Understanding inhibition mechanisms via active site binding |

Q & A

Basic Research Questions

Q. What are the standard methods for synthesizing diamminedichloropalladium, and how can purity be validated?

- Methodological Answer : Synthesis typically involves reacting palladium chloride with aqueous ammonia under controlled pH and temperature. Purification through recrystallization or vacuum sublimation is recommended. Validate purity using X-ray diffraction (XRD) for crystallinity, nuclear magnetic resonance (NMR) for structural integrity, and inductively coupled plasma mass spectrometry (ICP-MS) for elemental analysis. Ensure reproducibility by documenting stoichiometric ratios and reaction conditions in detail .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should data be interpreted?

- Methodological Answer : Infrared (IR) spectroscopy identifies NH₃ and Cl⁻ ligand vibrations (e.g., Pd-N stretches at ~500 cm⁻¹). UV-Vis spectroscopy monitors electronic transitions in solution. XRD confirms crystal structure symmetry, while thermogravimetric analysis (TGA) assesses thermal stability. Cross-reference spectral data with computational models (e.g., density functional theory) to validate assignments .

Q. How should researchers design experiments to evaluate this compound’s stability under varying atmospheric conditions?

- Methodological Answer : Conduct controlled exposure studies in inert (N₂/Ar), humid, or oxidative (O₂) environments. Use TGA for thermal degradation profiles and X-ray photoelectron spectroscopy (XPS) to track oxidation states. Replicate conditions at least triplicate to ensure statistical significance, and report deviations in humidity/temperature controls .

Advanced Research Questions

Q. What strategies resolve discrepancies in reported catalytic efficiencies of this compound in cross-coupling reactions?

- Methodological Answer : Perform comparative studies using standardized substrates (e.g., Suzuki-Miyaura coupling with phenylboronic acid). Control variables like solvent polarity, base strength, and Pd loading. Use systematic reviews (PRISMA guidelines) to meta-analyze literature data, highlighting differences in experimental setups or kinetic profiling methods .

Q. How can computational models predict the electronic structure of this compound, and how do they align with experimental data?

- Methodological Answer : Employ density functional theory (DFT) to calculate frontier molecular orbitals and charge distribution. Validate against experimental XPS and NMR chemical shifts. Use software like Gaussian or ORCA with basis sets (e.g., LANL2DZ for Pd). Discrepancies may arise from solvation effects—incorporate implicit solvent models or molecular dynamics simulations .

Q. What experimental techniques identify the active species in catalytic cycles involving this compound?

- Methodological Answer : Use in situ IR or Raman spectroscopy to monitor intermediate formation during catalysis. Electrospray ionization mass spectrometry (ESI-MS) detects transient Pd complexes. Kinetic studies (e.g., rate vs. [Pd]) distinguish homogeneous vs. heterogeneous pathways. Compare turnover frequencies (TOF) under varying ligand concentrations to infer mechanistic pathways .

Q. How do solvent coordination effects influence the catalytic activity of this compound in Heck reactions?

- Methodological Answer : Screen solvents with varying donor numbers (e.g., DMF vs. THF) to assess ligand displacement. Measure reaction rates via gas chromatography (GC) and correlate with solvent polarity indexes. Use cyclic voltammetry to study Pd redox behavior in different media. Solvent-dependent steric effects can be modeled using molecular docking simulations .

Methodological Frameworks

- For Literature Contradictions : Apply PRISMA guidelines for systematic reviews to synthesize conflicting data, emphasizing variables like precursor purity or reaction scale .

- Experimental Design : Align with FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to ensure questions address knowledge gaps while adhering to ethical lab practices .

- Data Management : Follow FAIR principles (Findable, Accessible, Interoperable, Reusable) for sharing spectral datasets and synthetic protocols .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.